4-ethyl-5-(pyridazin-4-yl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-ethyl-5-(pyridazin-4-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that features a triazole ring fused with a pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-5-(pyridazin-4-yl)-4H-1,2,4-triazole-3-thiol typically involves the reaction of hydrazonoyl halides with appropriate precursors under controlled conditions. For instance, the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine yields the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-ethyl-5-(pyridazin-4-yl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the triazole or pyridazine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
4-ethyl-5-(pyridazin-4-yl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-ethyl-5-(pyridazin-4-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazole and pyridazine derivatives, such as:
- 5-pyridin-2-yl-1H-1,2,4-triazole-3-carboxylic acid ethyl ester
- 2-(4-acetylphenyl)isoindoline-1,3-dione
Uniqueness
4-ethyl-5-(pyridazin-4-yl)-4H-1,2,4-triazole-3-thiol is unique due to its specific combination of a triazole ring and a pyridazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H9N5S |
---|---|
Molecular Weight |
207.26 g/mol |
IUPAC Name |
4-ethyl-3-pyridazin-4-yl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C8H9N5S/c1-2-13-7(11-12-8(13)14)6-3-4-9-10-5-6/h3-5H,2H2,1H3,(H,12,14) |
InChI Key |
NXFZWRZTFFJKCQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NNC1=S)C2=CN=NC=C2 |
Origin of Product |
United States |
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